molecular formula C5H8N4 B179556 2-Hydrazinyl-6-methylpyrazine CAS No. 19848-57-8

2-Hydrazinyl-6-methylpyrazine

Cat. No.: B179556
CAS No.: 19848-57-8
M. Wt: 124.14 g/mol
InChI Key: AATYMXZXBKVLJW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methylpyrazine is a heterocyclic compound with the molecular formula C5H8N4. It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methylpyrazine typically involves the reaction of 2,6-dimethylpyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product. The general reaction scheme is as follows:

2,6-dimethylpyrazine+hydrazine hydrateThis compound\text{2,6-dimethylpyrazine} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2,6-dimethylpyrazine+hydrazine hydrate→this compound

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-6-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methylpyrazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyrazine: Lacks the methyl group at the sixth position.

    2-Methylpyrazine: Lacks the hydrazinyl group at the second position.

    6-Methylpyrazine: Lacks both the hydrazinyl group and the methyl group at the second position.

Uniqueness

2-Hydrazinyl-6-methylpyrazine is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(6-methylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-7-3-5(8-4)9-6/h2-3H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYMXZXBKVLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623458
Record name 2-Hydrazinyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19848-57-8
Record name 2-Hydrazinyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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